![molecular formula C8H16N2 B13518107 8-Ethyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13518107.png)
8-Ethyl-3,8-diazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-3,8-diazabicyclo[321]octane is a bicyclic organic compound that belongs to the family of diazabicyclo compounds This compound is characterized by its unique structure, which includes two nitrogen atoms within a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides with alkenes. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable processes that ensure high yield and purity. One such method includes the mesylation of diols followed by cyclization with benzylamine to produce various 3,8-diazabicyclo[3.2.1]octane analogues .
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethyl-3,8-diazabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acrylates, acrylic acids, and various oxidizing and reducing agents. Reaction conditions often involve room temperature or slightly elevated temperatures to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various bicyclic and tricyclic compounds, such as 2,5-diazabicyclo[2.2.2]octane and tricyclic fused lactone-lactam systems .
Wissenschaftliche Forschungsanwendungen
8-Ethyl-3,8-diazabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Wirkmechanismus
The mechanism of action of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound can act as a ligand for certain receptors, modulating their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
8-Ethyl-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
2,5-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms.
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C8H16N2 |
|---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
8-ethyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-7-3-4-8(10)6-9-5-7/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
ALGGPCBCKOVRKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2CCC1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
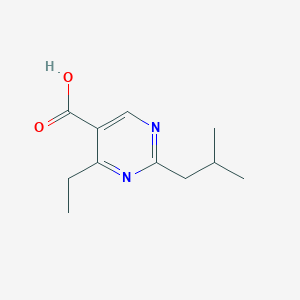
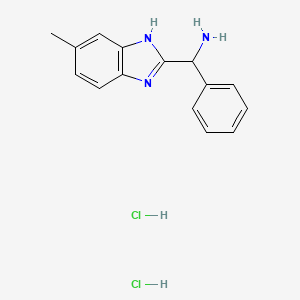
![methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate](/img/structure/B13518047.png)

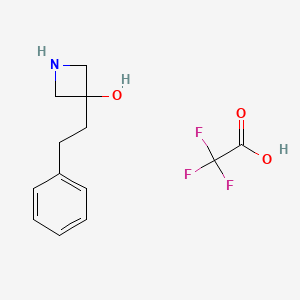
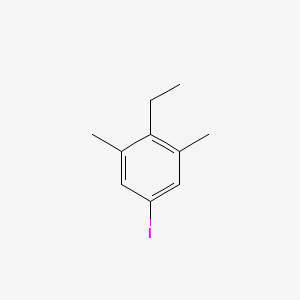

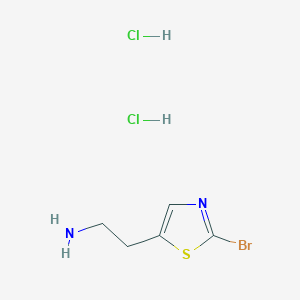

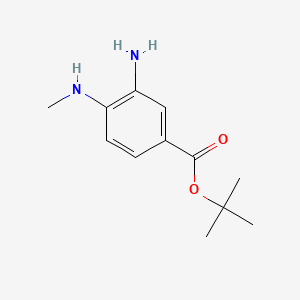
![3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine](/img/structure/B13518124.png)
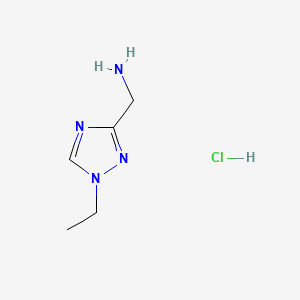
![Methyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate hydrochloride](/img/structure/B13518138.png)
